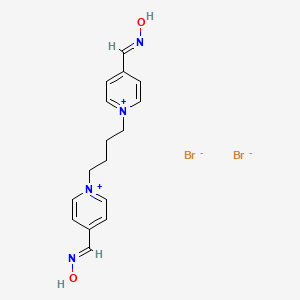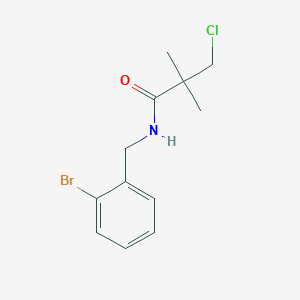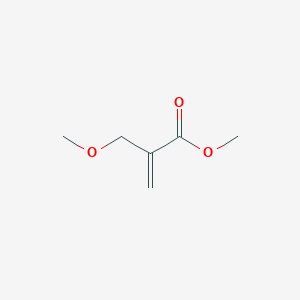
甲基2-(甲氧甲基)丙烯酸酯
描述
“Methyl 2-(methoxymethyl)acrylate” is a chemical compound . It is similar to “Methyl 2-chloroacrylate”, which is a colorless liquid used in the manufacture of acrylic high polymer similar to polymethylmethacrylate . It is also used as a monomer for certain specialty polymers .
Synthesis Analysis
The synthesis of (Meth)Acrylates involves the use of traditional anionic initiators, including alkali metal alkyls and enolates, Grignard reagents, a-methylstyrene tetramer, and electron-transfer agents . The free radical polymerization reaction of (aryl-1,3-dioxolane-4-yl) methyl acrylate monomer is conducted in a polymerization reaction tube using 2,2′-azobisisobutyronitrile (AIBN) (1% of the monomer mass) as initiator in 10 mL of 1,4-dioxane, at 65°C with 90% conversion in 6 h .
Physical And Chemical Properties Analysis
“Methyl 2-(methoxymethyl)acrylate” is a clear colorless liquid with a sharp musty odor . It is sensitive to heat and light . It is incompatible with strong oxidizing agents and polymerization initiators . Acrylates are known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They also have good weatherability and ozone resistance due to the absence of double bonds in their backbone .
科学研究应用
聚合应用
自由基聚合:甲基2-(甲氧甲基)丙烯酸甲酯(MC1MA)已被研究用于自由基聚合应用。与甲基丙烯酸甲酯(MMA)相比,由于甲基基团中存在杂原子,MC1MA显示出更好的转化为高分子量聚合物,这增加了聚合性能 (Günaydin等,2005)。
低玻璃转变温度聚合物:甲基2-(ω-甲氧寡乙二醇氧甲基)丙烯酸酯的聚合导致具有低玻璃转变温度的高分子量聚合物。这些聚合物通常在水和苯中溶解 (Yamada等,1993)。
立体位阻辅助聚合:甲基2-(酰氧甲基)丙烯酸酯表现出比MMA更快的同聚合速度,尽管具有大的2-取代基。这归因于位阻有助于聚合到更高的分子量 (Kobatake et al., 1995)。
立体特异性阴离子聚合:对羟基保护的α-(羟甲基)丙烯酸酯的阴离子聚合,包括具有甲氧甲基保护基团的聚合物,已被发现产生高度异头构聚合物 (Kohsaka et al., 2015)。
与苯乙烯和甲基丙烯酸酯的共聚合:甲基2-(ω-甲氧寡乙二醇氧甲基)丙烯酸酯在与苯乙烯和甲基丙烯酸酯的共聚合中显示出与甲基2-烷氧基甲基丙烯酸酯类似的反应性 (Yamada等,1993)。
化学合成和反应研究
- 水合二聚化:甲基丙烯酸酯,包括甲基2-(甲氧甲基)丙烯酸酯等衍生物,可以在钴络合物的甲醇溶液中通过水合二聚化反应生成二甲基己二酸酯等产物 (Kanai & Ishii, 1981)。
氧化甲氧羰基化:在铜-钯催化体系的存在下,甲基2-(甲氧甲基)丙烯酸酯可以通过碳一氧化物和甲醇的氧化甲氧羰基化反应从戊二烯中形成 (Mal’kina等,2002)。
原子转移自由基聚合:2-甲氧基乙基丙烯酸酯,一种与甲基2-(甲氧甲基)丙烯酸酯结构类似的功能单体,可以使用原子转移自由基聚合技术进行同聚合,展示了聚合的可控性 (Brar & Saini, 2007)。
羰基化和二聚化:在特定条件下,甲基丙烯酸酯的羰基化和二聚化可以产生二甲基4-氧代庚二酸酯和1,3-双(甲氧羰基)-1-丁烯等产物 (Murata & Matsuda, 1982)。
其他应用
- 涂料中的交联剂:甲基丙烯酸酯的衍生物,如甘油碳酸酯甲基丙烯酸酯,被用作羟基脲基丙烯酸酯涂料中的交联剂。这些涂料,应用于玻璃和钢等表面,展示了增强的性能,如热稳定性和透明度 (Morales-Cerrada et al., 2021)。
共聚物的微观结构分析:甲基丙烯酸酯及其衍生物已被用于研究共聚物的微观结构。例如,利用1H-NMR光谱分析甲基丙烯酸酯-4-乙烯吡啶共聚物有助于理解共聚反应的末端模型 (Natansohn et al., 1978)。
聚合反应中的立体化学控制:α-(烷氧甲基)丙烯酸酯的立体特异性自由基聚合,包括甲基α-(甲氧甲基)丙烯酸酯等化合物,可以通过Lewis酸催化剂进行控制,展示了合成具有不同立体化学的聚合物的能力 (Baraki等,2001)。
聚合反应中的光引发:甲基2-(甲氧甲基)丙烯酸酯已被用于与光引发相关的研究,这对于理解丙烯酸酯聚合中的光降解过程至关重要 (Hageman et al., 1985)。
安全和危害
属性
IUPAC Name |
methyl 2-(methoxymethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(4-8-2)6(7)9-3/h1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXULFYZCPMBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447102 | |
| Record name | methyl 2-(methoxymethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25328-81-8 | |
| Record name | methyl 2-(methoxymethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(methoxymethyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

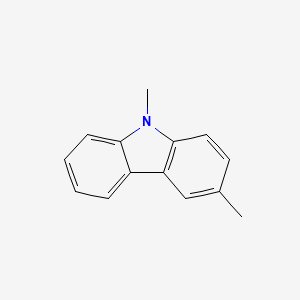
![1H-Imidazole, 5-[(methylsulfonyl)methyl]-](/img/structure/B1654527.png)
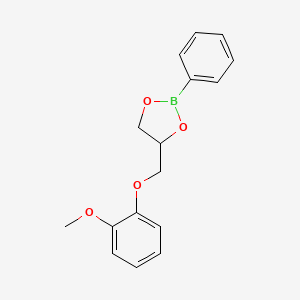
![2-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1654533.png)
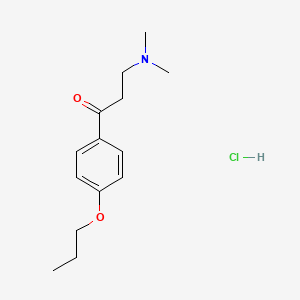
![7-Bromo-benzo[c]isothiazole](/img/structure/B1654536.png)





